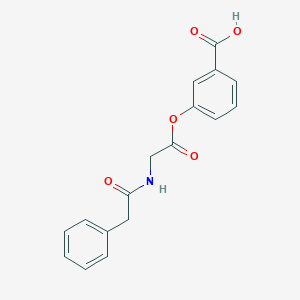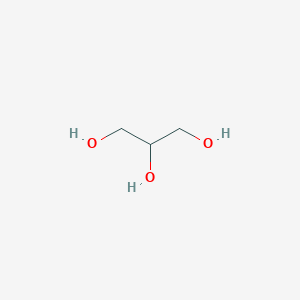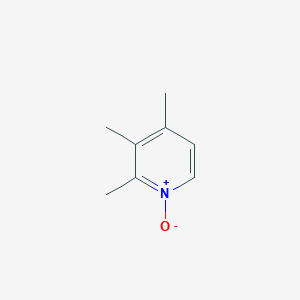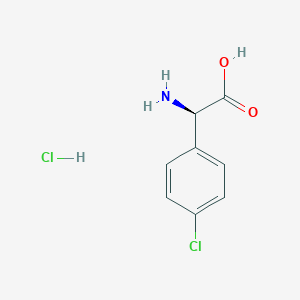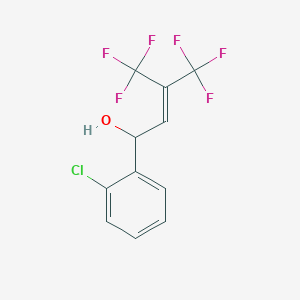
1-(o-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)-2-buten-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(o-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)-2-buten-1-ol, commonly known as CPT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CPT is a synthetic compound that belongs to the family of alcohols and is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of CPT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. CPT has been shown to inhibit the activity of RNA polymerase, which is essential for the replication of many viruses. Additionally, CPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
CPT has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that CPT can inhibit the replication of various viruses, including HIV, hepatitis B, and influenza. Additionally, CPT has been shown to exhibit significant antitumor activity, both in vitro and in vivo. CPT has also been shown to exhibit anti-inflammatory activity, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPT in lab experiments is its unique chemical structure, which allows for the selective inhibition of specific enzymes and proteins. Additionally, CPT is relatively easy to synthesize and is readily available in large quantities. However, one of the main limitations of using CPT in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
There are several potential future directions for research involving CPT. One area of interest is the development of new drugs based on the structure of CPT. Another area of interest is the study of the mechanism of action of CPT and its potential applications in various fields of research. Additionally, there is a need for further research to determine the optimal dosage and duration of exposure to CPT in order to minimize any potential toxicity.
Synthesemethoden
The synthesis of CPT involves a series of complex chemical reactions that require specialized equipment and expertise. One of the most common methods of synthesizing CPT is through the reaction of o-chlorophenyl magnesium bromide with 3,3,3-trifluoroacetone, followed by the addition of trifluoromethyl vinyl ketone and subsequent reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
CPT has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, CPT has been shown to exhibit significant antiviral, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In biochemistry, CPT has been used as a tool to study the mechanism of action of various enzymes and proteins. In pharmacology, CPT has been studied for its potential as a therapeutic agent for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
100482-52-8 |
|---|---|
Produktname |
1-(o-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)-2-buten-1-ol |
Molekularformel |
C11H7ClF6O |
Molekulargewicht |
304.61 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-ol |
InChI |
InChI=1S/C11H7ClF6O/c12-7-4-2-1-3-6(7)8(19)5-9(10(13,14)15)11(16,17)18/h1-5,8,19H |
InChI-Schlüssel |
IYTUIQQSBAZIIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C=C(C(F)(F)F)C(F)(F)F)O)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C=C(C(F)(F)F)C(F)(F)F)O)Cl |
Synonyme |
1-(o-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)-2-buten-1-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



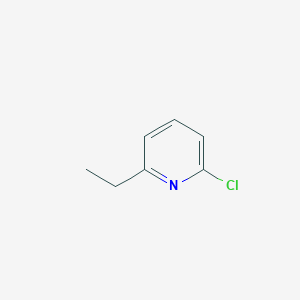
![N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine](/img/structure/B34985.png)
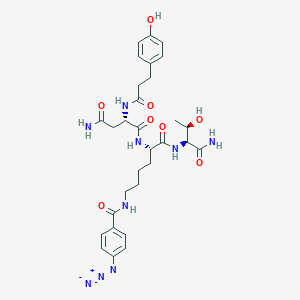
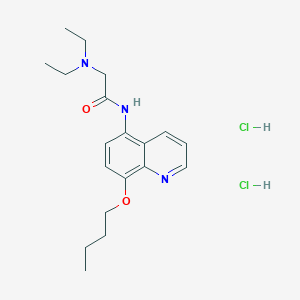
![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)
![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)
![2-(Pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B34998.png)

